8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[45]decane is an organic compound that features a boron atom within a dioxaborolane ring and a spirocyclic dioxane structure
Mechanism of Action
Target of action
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a boration reagent . It’s used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that its primary targets could be alkylbenzenes.
Mode of action
As a boration reagent, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” likely interacts with its targets (alkylbenzenes) by adding a boron atom to the benzylic C-H bond. This results in the formation of pinacol benzyl boronate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of pinacolborane with a suitable precursor under specific conditions. One common method involves the use of a palladium catalyst to facilitate the borylation of benzylic C-H bonds in alkylbenzenes . The reaction conditions often include the use of solvents like dioxane and the presence of nitrogen or inert gas to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane undergoes several types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds in alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl iodides in the presence of copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, palladium chloride, and copper iodide. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) or dioxane .
Major Products
The major products formed from these reactions include various boron-containing organic compounds, such as pinacol benzyl boronate and chiral allenyl boronates .
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation and hydroboration reactions.
Bis(pinacolato)diboron: Another boron reagent used in organic synthesis for the formation of boron-carbon bonds.
Catecholborane: A boron-containing compound used in hydroboration reactions.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane is unique due to its spirocyclic structure, which provides additional stability and reactivity compared to simpler boron compounds. This structural feature allows for more diverse applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO4/c1-12(2)13(3,4)19-15(18-12)11-5-7-14(8-6-11)16-9-10-17-14/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUAPKITKWJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743186 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106871-37-7 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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